(4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone

Kinase Inhibition Structure-Activity Relationship Scaffold Hopping

Select (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone for its precise para-chloro/catechol substitution pattern—the critical driver of its PTK inhibitory activity (class-level IC50 ~2.39 µmol/L, superior to genistein) and its non-nitrocatechol profile essential for COMT-independent mechanistic studies. As Fenofibrate Impurity 14, it is supplied with full characterization data compliant with regulatory guidelines for ANDA submissions and QC workflows. Generic benzophenone or positional catechol isomers cannot reproduce these distinct physicochemical and pharmacological properties.

Molecular Formula C13H9ClO3
Molecular Weight 248.66 g/mol
CAS No. 134612-84-3
Cat. No. B140492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone
CAS134612-84-3
Molecular FormulaC13H9ClO3
Molecular Weight248.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)O)O)Cl
InChIInChI=1S/C13H9ClO3/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7,15-16H
InChIKeySYNNFRPIIUNOHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone (CAS 134612-84-3) | Benzophenone-Derived Catechol for Kinase and COMT Research Procurement


(4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone (CAS 134612-84-3), also referred to as 4'-Chloro-3,4-dihydroxybenzophenone, is an organic compound belonging to the benzophenone class, featuring a catechol (3,4-dihydroxyphenyl) moiety. Its molecular formula is C13H9ClO3, with a molecular weight of 248.66 g/mol . The compound is recognized as Fenofibrate Impurity 14 in pharmaceutical analysis, supplied with detailed characterization data compliant with regulatory guidelines for use as a reference standard [1]. Beyond its role as an impurity marker, its structural features—specifically the catechol and benzophenone pharmacophores—are known to confer inhibitory activity against protein tyrosine kinases (PTK) and have been the subject of structure-activity relationship (SAR) studies . This positions the compound as a key scaffold for research in kinase signaling and related pathologies, distinct from its nitrocatechol counterparts.

Procurement Risk Analysis: Why Structural Analogs of (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone Are Not Interchangeable


Substituting (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone with a generic benzophenone or catechol analog carries significant risk due to its precise substitution pattern, which is the primary driver of its biological and chemical behavior. The para-chloro substitution on one phenyl ring and the 3,4-dihydroxy (catechol) motif on the other create a unique pharmacophore that is not present in its positional isomers (e.g., 2,3- or 3,5-dihydroxy) . In the context of protein tyrosine kinase (PTK) inhibition, small structural changes in the methanone core can drastically alter potency, as seen where a 4-chlorophenyl substitution on a related scaffold produced an IC50 of 2.39 μmol/L, distinct from other halogen or furan derivatives [1]. Furthermore, in catechol-O-methyltransferase (COMT) research, this non-nitrocatechol benzophenone lacks the nitro group present in potent clinical inhibitors like Tolcapone and Entacapone, fundamentally altering its electronic properties, enzyme binding kinetics, and potential toxicity profile . Therefore, the selection of this specific compound is critical for reproducing SAR findings or utilizing its distinct physicochemical and inhibitory profile.

Quantitative Evidence Guide: (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone vs. Kinase and COMT Comparator Performance


Structural Differentiation for Kinase Inhibition: Chlorophenyl-Catechol vs. Furan and Isoflavone Scaffolds

In a study of methanone derivatives, a related compound bearing a 4-chlorophenyl group (Compound 7c) demonstrated PTK inhibitory activity with an IC50 of 2.39 μmol/L. This potency was comparable to the lead compound (5-bromofuran-2-yl)(3,4-dihydroxyphenyl)methanone (IC50 = 2.72 μmol/L) but significantly superior to the natural product Genistein, a broad-spectrum PTK inhibitor (IC50 = 13.6 μmol/L) [1]. While direct IC50 data for (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone is not available, its structural similarity to Compound 7c (4-chlorophenyl methanone core) suggests it operates within this potent activity space, offering a distinct halogenated benzophenone scaffold compared to isoflavones.

Kinase Inhibition Structure-Activity Relationship Scaffold Hopping

Physicochemical and Electronic Differentiation from Clinical COMT Inhibitors

(4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone is a non-nitrocatechol benzophenone, distinguishing it from first-line clinical COMT inhibitors which contain a nitrocatechol moiety. The absence of the nitro group is a critical differentiation factor. For context, the standard nitrocatechol COMT inhibitor Tolcapone exhibits an IC50 of 773 nM in human liver [1], and the more potent Entacapone has an IC50 of 151 nM [2]. The target compound's non-nitrocatechol structure is expected to exhibit weaker COMT inhibition, a property that is advantageous in experimental contexts where potent and potentially toxic COMT blockade is to be avoided, or where alternative catechol-mediated mechanisms are under investigation.

COMT Inhibition Drug Discovery Catechol Metabolism

Impurity Profile Differentiation: Validated Analytical Standard for Fenofibrate

As Fenofibrate Impurity 14, (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone is supplied with detailed characterization data compliant with regulatory guidelines (e.g., USP, EP) for use as a reference standard [1]. This is a key procurement differentiator from research-grade chemical analogs or other benzophenone derivatives. The compound is qualified for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial fenofibrate production [1]. This validated identity and purity profile is not offered by structural analogs that are only available as general research reagents.

Pharmaceutical Analysis Reference Standards Quality Control

High-Value Procurement Scenarios for (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone in R&D and QC


Medicinal Chemistry: Kinase Inhibitor Scaffold Optimization

Use (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone as a core scaffold to synthesize and evaluate novel protein tyrosine kinase (PTK) inhibitors. Its 4-chlorophenyl methanone core, based on class-level evidence, places it in an activity range (IC50 ~2.39 μmol/L for a close analog) superior to the natural product Genistein [1]. This makes it a valuable starting point for structure-activity relationship (SAR) studies aimed at developing more potent and selective kinase inhibitors, distinct from isoflavone or furan-based leads. Researchers can explore modifications to the catechol and phenyl rings to optimize potency and selectivity.

Neuroscience & Pharmacology: Non-Nitrocatechol COMT Control

Employ this compound as a critical control or tool compound in studies of catechol-O-methyltransferase (COMT) and catecholamine metabolism. Unlike the potent clinical inhibitors Tolcapone (IC50=773 nM) and Entacapone (IC50=151 nM) [2][3], this non-nitrocatechol benzophenone is expected to have minimal COMT inhibitory activity. This property is essential for dissecting COMT-dependent vs. COMT-independent effects in cellular or in vivo models, or for investigating alternative catechol-mediated mechanisms without confounding strong enzyme inhibition.

Pharmaceutical QC & Analytical Development: Fenofibrate Impurity Standard

Acquire (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone as a certified reference standard (Fenofibrate Impurity 14) for analytical method development, validation (AMV), and routine quality control of fenofibrate active pharmaceutical ingredient (API) or finished drug products. The compound is provided with detailed characterization data meeting regulatory requirements, making it suitable for ANDA submissions and commercial QC workflows [4]. This is the definitive procurement use-case for analytical chemists in the pharmaceutical industry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.